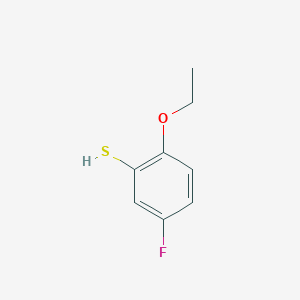

2-Ethoxy-5-fluorothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMODPMUPGYOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 5 Fluorothiophenol

Strategies for Constructing the Thiophenol Moiety

The formation of the thiophenol functional group is a critical step in the synthesis of 2-ethoxy-5-fluorothiophenol. Several established methods in organic chemistry can be adapted for this purpose, each with its own set of precursors and reaction conditions.

Reduction of Sulfonyl Chlorides and Related Precursors

A common and reliable method for the preparation of thiophenols is the reduction of the corresponding arylsulfonyl chlorides. For the target molecule, this would involve the synthesis and subsequent reduction of 2-ethoxy-5-fluorobenzenesulfonyl chloride. The conversion of thiols to sulfonyl chlorides is a well-documented oxidative chlorination process, and the reverse reduction completes the synthetic sequence. rsc.orgacs.org

The reduction of arylsulfonyl chlorides to thiophenols can be achieved using various reducing agents. A classic method involves the use of zinc dust and a mineral acid, such as sulfuric acid. orgsyn.org This approach is generally effective, though the reaction conditions, particularly temperature, need to be carefully controlled to avoid side reactions and ensure good yields. Another potent reducing system is tin(II) chloride in an acidic medium.

| Precursor | Reducing Agent | Conditions | Product | Ref. |

| Arylsulfonyl Chloride | Zn / H₂SO₄ | 0°C to reflux | Thiophenol | orgsyn.org |

| Arylsulfonyl Chloride | SnCl₂ / HCl | Room Temp. | Thiophenol | nih.gov |

It is important to note that the precursor, 2-ethoxy-5-fluorobenzenesulfonyl chloride, can be prepared from the corresponding aniline (B41778) derivative (2-ethoxy-5-fluoroaniline) via a Sandmeyer-type reaction, where the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) salt. orgsyn.org

Introduction of the Thiol Group via Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for introducing a thiol group, particularly on an activated aromatic ring. In the context of this compound, a suitable precursor would be a di- or tri-substituted benzene (B151609) ring where a good leaving group, such as a halogen or a nitro group, is displaced by a sulfur nucleophile. Given the presence of a fluorine atom, which can act as a leaving group in SNAr reactions, a precursor like 1,4-difluoro-2-ethoxybenzene could potentially react with a hydrosulfide (B80085) salt (e.g., NaSH) to introduce the thiol group. researchgate.netresearchgate.net

The reactivity of the aryl halide in SNAr is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, and may be facilitated by a base. jst.go.jpbeilstein-journals.org

| Aryl Halide | Nucleophile | Solvent | Conditions | Product | Ref. |

| 1-Chloro-3-fluorobenzene | 1-Dodecanethiol / t-BuOK | DMF | 0 °C | 3-Chlorophenyl dodecyl sulfide (B99878) | jst.go.jp |

| Pentafluorobenzyl-DPP | Pyridine-4-thiol / K₂CO₃ | DMF | Room Temp. | Substituted DPP | beilstein-journals.org |

Palladium-Catalyzed Thiolation Approaches

In recent years, palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. rsc.orgnih.gov These methods offer a versatile and often milder alternative to traditional SNAr reactions. The coupling of an aryl halide or triflate with a thiol or a thiol surrogate can be achieved using a palladium catalyst, typically in the presence of a suitable phosphine (B1218219) ligand and a base. ucl.ac.ukresearchgate.netnih.gov

For the synthesis of this compound, a potential precursor would be 1-bromo-2-ethoxy-5-fluorobenzene or 1-iodo-2-ethoxy-5-fluorobenzene. This aryl halide could then be coupled with a thiolating agent, such as hydrogen sulfide or a protected thiol, in the presence of a palladium catalyst system. The choice of ligand is crucial for the success of these reactions, with various monophosphine and bidentate phosphine ligands being employed to promote efficient catalysis. nih.gov

| Aryl Halide | Thiol | Catalyst System | Base | Product | Ref. |

| Aryl Bromide/Chloride | Aliphatic/Aromatic Thiol | Pd(OAc)₂ / DiPPF | Base | Aryl Sulfide | researchgate.net |

| Aryl Halide | Thiol | Pd-PEPPSI-IPent | tBuOK | Aryl Sulfide | ucl.ac.uk |

Introduction of the Ethoxy Group

Williamson Ether Synthesis on Fluorinated Phenolic Precursors

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com In this case, a fluorinated phenolic precursor, such as 5-fluoro-2-mercaptophenol, would be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide.

The reaction is typically carried out in a polar solvent, and the choice of base is important to ensure complete deprotonation of the phenol (B47542) without causing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). nih.govmasterorganicchemistry.com

| Phenol | Ethylating Agent | Base | Solvent | Product | Ref. |

| Phenol | Ethyl Iodide | Et₄NF | DMF | Phenyl Ethyl Ether | cdnsciencepub.com |

| 2-Nitro-5-fluorophenol | Propargyl Bromide | K₂CO₃ | N/A | Propargyl ether derivative | nih.gov |

A patent describes a one-pot method for the preparation of 4-ethoxy-2,3-difluorophenol (B141254) from 4-ethoxy-2,3-difluorobromobenzene, which proceeds through a Grignard reagent and subsequent oxidation, showcasing an alternative to the classical Williamson ether synthesis for introducing an ethoxy group onto a fluorinated ring. google.com

Alkylation Reactions Utilizing Ethylating Agents

Direct alkylation of a suitable phenolic precursor using an ethylating agent is another viable strategy. Powerful ethylating agents such as diethyl sulfate (B86663) can be used to introduce the ethoxy group. alfa-chemistry.com The reaction is typically performed in the presence of a base to facilitate the formation of the phenoxide in situ.

The reactivity of the phenol towards alkylation can be influenced by the other substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the phenolic proton, facilitating the formation of the phenoxide. alfa-chemistry.com

| Phenol | Alkylating Agent | Conditions | Product | Ref. |

| Catechol/Resorcinol | Dimethyl Sulfate | pH 8-9 | Monomethylated ether | alfa-chemistry.com |

| Perfluorooctanoyl chloride | Dimethyl Sulfate/KF | Diglyme, 70-100°C | Methyl ether derivative | arkat-usa.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. This involves a critical evaluation of traditional synthetic routes and the adoption of greener alternatives that improve efficiency, reduce waste, and minimize the use of hazardous substances. Key areas of focus include the choice of reducing agents, the use of safer solvents, and the implementation of energy-efficient technologies.

A common route to thiophenols is the reduction of the corresponding sulfonyl chlorides. Traditional methods often employ stoichiometric reducing agents like zinc dust with acid or lithium aluminum hydride. taylorfrancis.com While effective, these methods suffer from poor atom economy and generate significant amounts of waste, such as metallic salts, which can be environmentally harmful. google.comgoogle.com

A greener approach involves the use of catalytic hydrogenation. taylorfrancis.comgoogle.com This method utilizes a catalyst, such as palladium on carbon, with hydrogen gas as the reductant. taylorfrancis.com The primary byproduct in this process is hydrochloric acid, which can be neutralized, leading to a much cleaner reaction with higher atom economy compared to methods using stoichiometric metal reductants. google.comgoogle.com

The selection of solvents is another critical aspect of green synthesis. Many organic reactions are performed in volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Greener alternatives include the use of less toxic solvents, bio-based solvents, or even water. rsc.org For the synthesis of thiophenol derivatives, exploring solvents like ionic liquids has shown promise as they are non-volatile and can often be recycled. nih.govtandfonline.commdpi.com Furthermore, microwave-assisted synthesis, which can accelerate reaction rates and sometimes be performed in greener solvents or even solvent-free conditions, presents a significant step towards more energy-efficient and sustainable chemical production. tandfonline.comacs.orgsemanticscholar.org

Electrochemical methods also represent a frontier in green synthesis, offering a way to conduct redox reactions without the need for chemical oxidants or reductants, thus improving atom economy and reducing waste. rsc.org The direct electrochemical reduction of sulfonyl chlorides or the cross-coupling of aryl halides with a sulfur source are potential green pathways to this compound.

The table below compares a traditional synthesis approach for a thiophenol with potential greener alternatives, highlighting key green chemistry metrics.

| Methodology | Reducing Agent/System | Key Green Chemistry Principle(s) Addressed | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Traditional Reduction | Zinc and Acid | - | Well-established, effective for many substrates. | Poor atom economy, generates large amounts of metal salt waste. google.com |

| Catalytic Hydrogenation | H₂ with Pd/C catalyst | Atom Economy, Catalysis | High atom economy, avoids stoichiometric metal waste, catalyst can be recovered. taylorfrancis.comgoogle.com | Requires handling of pressurized hydrogen gas. |

| Microwave-Assisted Synthesis | Varies (e.g., with solid support) | Energy Efficiency, Reduced Reaction Time | Significant reduction in reaction time, potential for solvent-free conditions. semanticscholar.org | Requires specialized microwave equipment, scalability can be a challenge. |

| Synthesis in Ionic Liquids | Catalytic or non-catalytic | Safer Solvents | Low volatility, potential for catalyst/solvent recycling. nih.govtandfonline.com | Higher cost of ionic liquids, potential toxicity and biodegradability issues. |

| Electrochemical Synthesis | Direct or mediated electrolysis | Atom Economy, Avoidance of Reagents | Avoids chemical redox agents, high atom economy, uses clean energy. rsc.org | Requires specialized electrochemical setup, conductivity of the medium can be an issue. |

The following table outlines the research findings related to greener synthetic approaches applicable to the synthesis of this compound.

| Green Approach | Summary of Findings | Reference |

|---|---|---|

| Catalytic Reduction of Sulfonyl Chlorides | Aromatic sulfonyl chlorides can be reduced to the corresponding thiols using a palladium catalyst under moderate hydrogen pressure in the presence of a base to neutralize the resulting acid. This method avoids stoichiometric metal waste. | taylorfrancis.comgoogle.com |

| Use of Triphenylphosphine (B44618) | An efficient method for the synthesis of arylthiols involves the reduction of sulfonyl chlorides with triphenylphosphine in toluene. This method is notable for its convenience. | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation can significantly accelerate the synthesis of thioesters from thiols and aldehydes in water, often completing within minutes. It has also been used for the ring-opening of epoxides with thiols under solvent-free conditions. | semanticscholar.orgresearchgate.net |

| Use of Ionic Liquids | Ionic liquids can act as both a solvent and a promoter for reactions involving thiols, such as the Michael addition to enones. In some cases, reactions can proceed without any additional catalyst. | nih.govresearchgate.net |

| Electrochemical Cross-Coupling | Electrochemical oxidative C-H/S-H cross-coupling between enamines and thiophenols has been developed, avoiding the need for chemical oxidants and transition metal catalysts, leading to high atom economy. | rsc.org |

Chemical Reactivity and Transformation of 2 Ethoxy 5 Fluorothiophenol

Reactivity of the Thiol Group

The thiol (-SH) group is the most reactive site in the 2-Ethoxy-5-fluorothiophenol molecule, readily participating in a variety of chemical transformations. Its deprotonated form, the thiolate anion, is a strong nucleophile. nih.govmasterorganicchemistry.comresearchgate.net

The sulfur atom of the thiol group in this compound is a soft nucleophile, readily undergoing S-alkylation and S-acylation reactions with suitable electrophiles. nih.govyoutube.com

S-Alkylation: In the presence of a base, the thiol group is deprotonated to form the corresponding thiolate, which then acts as a potent nucleophile in SN2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com A notable example of this reactivity is the formation of (2-Ethoxy-5-fluorophenyl)(methyl)sulfane, a commercially available derivative, which confirms the feasibility of S-methylation of this compound. ambeed.combldpharm.com The general scheme for S-alkylation involves the reaction of the thiophenol with an alkylating agent, such as an alkyl halide or a sulfonate, often in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to facilitate the formation of the more nucleophilic thiolate anion.

The synthesis of various thioethers from thiols and alcohols, catalyzed by solid acids, also highlights a green chemistry approach to S-alkylation where the only byproduct is water. rsc.org While not specifically documented for this compound, this method is applicable to a wide range of aromatic thiols.

S-Acylation: Similar to alkylation, S-acylation occurs when this compound reacts with an acylating agent, such as an acyl chloride or an anhydride, to form a thioester. This reaction is a fundamental transformation in organic synthesis, providing access to a class of compounds with diverse applications. youtube.com The reaction typically proceeds under basic conditions to enhance the nucleophilicity of the thiol. While specific examples for this compound are not prevalent in the literature, the general reactivity of thiols suggests this transformation is highly feasible. nih.govscispace.com

Table 1: Examples of S-Alkylation of Thiophenols

| Thiophenol Reactant | Alkylating Agent | Product | Reference |

|---|---|---|---|

| This compound | Methyl iodide (presumed) | (2-Ethoxy-5-fluorophenyl)(methyl)sulfane | ambeed.combldpharm.com |

| Thiophenols (general) | Alcohols | Thioethers | rsc.org |

| Thiophenols (general) | Alkyl Halides | Thioethers | masterorganicchemistry.com |

The sulfur atom in this compound can exist in various oxidation states, and its oxidation leads to the formation of important sulfur-containing functional groups.

The oxidation of thiols is a common reaction that can yield disulfides, sulfinic acids, or sulfonic acids, depending on the oxidant and reaction conditions. The oxidation of thiols to sulfonyl chlorides can be achieved using reagents like hydrogen peroxide in the presence of zirconium tetrachloride or a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org A study on the synthesis of novel ALK inhibitors containing a sulfoxide (B87167) structure demonstrates the oxidation of a related fluorinated thiophenol derivative to a sulfinyl compound, which is a key intermediate. nih.gov For instance, the oxidation of 2-[(4-fluorophenyl)thio]ethanol with m-chloroperbenzoic acid (m-CPBA) yields the corresponding sulfone. mdpi.com

While specific oxidation studies on this compound are not extensively documented, the general principles of thiol oxidation are applicable. Mild oxidizing agents would be expected to produce the corresponding disulfide, while stronger oxidizing agents would lead to the sulfoxide and ultimately the sulfone or sulfonic acid. The synthesis of sulfonyl chlorides from thiols can also be achieved through oxidative chlorination. organic-chemistry.org

Thiols can be readily oxidized to form disulfides, a reaction that is often reversible. The formation of a disulfide from this compound would involve the coupling of two molecules via a sulfur-sulfur bond. This can be achieved using a variety of mild oxidizing agents, such as iodine or hydrogen peroxide. For example, 4-fluorothiophenol (B130044) is converted to 4,4'-difluorodiphenyl disulfide as an intermediate in a multi-step synthesis. google.com The aerobic oxidation of thiols to disulfides can also be catalyzed by organoselenide compounds.

Conversely, the disulfide bond can be cleaved back to the thiol by reducing agents. This reversible process is crucial in various chemical and biological systems.

The thiol group of this compound can participate in radical addition reactions with unsaturated carbon-carbon bonds, namely in thiol-ene and thiol-yne reactions. These reactions are powerful tools in organic synthesis and polymer chemistry, often proceeding with high efficiency and selectivity under mild conditions, characteristic of "click chemistry". acs.org

Thiol-Ene Reaction: This reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene). The reaction is typically initiated by radicals, which can be generated by light or a radical initiator. acs.org The addition generally follows an anti-Markovnikov regioselectivity. This reaction can be used to form thioethers with a wide variety of functionalized alkenes.

Thiol-Yne Reaction: Similarly, the thiol group can add across a carbon-carbon triple bond (an alkyne). This reaction can lead to the formation of vinyl sulfides. The radical addition of SF5Cl to alkenes and alkynes, initiated by amine-borane complexes, provides a parallel for the type of radical reactivity expected from thiols. beilstein-journals.org

Reactivity of the Ethoxy Group

The ethoxy group (-OCH2CH3) in this compound is generally less reactive than the thiol group. Its primary mode of reactivity involves the cleavage of the ether bond.

The cleavage of aryl alkyl ethers, such as the ethoxy group in the target molecule, typically requires harsh conditions, involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide, as the aromatic C-O bond is much stronger and resistant to nucleophilic attack at the sp2-hybridized carbon. libretexts.org

Therefore, treatment of this compound with a strong acid like HI would be expected to cleave the ethoxy group to yield 2-hydroxy-5-fluorothiophenol and ethyl iodide. The reactivity of the fluorine-substituted aromatic ring can also be influenced by the ether group. For instance, fluorinated aromatic ethers can undergo various substitution reactions, and their reactivity is a subject of interest in the synthesis of complex molecules. researchgate.netsci-hub.senih.gov

Table 2: General Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | General Reagents/Conditions | Expected Product Type |

|---|---|---|---|

| Thiol (-SH) | S-Alkylation | Alkyl halide, Base | Thioether |

| Thiol (-SH) | S-Acylation | Acyl halide, Base | Thioester |

| Thiol (-SH) | Oxidation (mild) | I2, H2O2 | Disulfide |

| Thiol (-SH) | Oxidation (strong) | m-CPBA, H2O2/ZrCl4 | Sulfoxide, Sulfone |

| Thiol (-SH) | Thiol-Ene Addition | Alkene, Radical initiator | Thioether |

| Ethoxy (-OCH2CH3) | Ether Cleavage | Strong acid (HI, HBr) | Phenol, Alkyl halide |

Reactivity of the Aromatic Ring

Halogenation: The halogenation of this compound is expected to proceed readily due to the activated nature of the aromatic ring. Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a mild Lewis acid or in a polar solvent would likely lead to the substitution of a hydrogen atom on the ring. rsc.org Based on the directing effects discussed, the primary product would be the 4-halo-2-ethoxy-5-fluorothiophenol, with the 3-halo isomer as a potential minor product. It is important to control the reaction conditions to avoid oxidation of the thiol group. researchgate.net

Nitration: Nitration typically involves the use of a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com For highly activated rings like this compound, milder conditions, such as using nitric acid in acetic anhydride, might be sufficient and could help prevent oxidation of the thiol group. chemrj.orgresearchgate.net The nitro group is expected to be introduced predominantly at the C4 position.

Sulfonation: Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. researchgate.netresearcher.life This reaction is generally reversible. Due to the presence of activating groups, sulfonation should occur, with the major product being 2-Ethoxy-5-fluoro-4-thiophenol sulfonic acid. The reaction conditions would need to be carefully controlled to prevent side reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. canada.canlc-bnc.ca In this process, a heteroatom-containing substituent directs an organolithium base to deprotonate the adjacent ortho-proton. The ethoxy group is a known directing group for lithiation. baranlab.org It is therefore anticipated that treatment of this compound with a strong base like n-butyllithium (n-BuLi) would result in the formation of a lithiated species at the C3 position. The fluorine atom can also act as a directing group in lithiation reactions. researchgate.net However, the directing ability of an alkoxy group is generally stronger. The resulting organolithium intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of functional groups at the C3 position. acs.org

The thiol group of this compound is a key handle for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-sulfur bonds. mit.eduorganic-chemistry.org In these reactions, the thiol can be coupled with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form the corresponding thioether. nih.govscispace.com

A typical reaction would involve reacting this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.org The base, often a carbonate or an amine, serves to deprotonate the thiol to form the more nucleophilic thiolate, which then participates in the catalytic cycle. This methodology allows for the synthesis of a diverse range of diaryl sulfides derived from this compound.

Table 2: Predicted Reactivity in Key Transformations

| Reaction Type | Reagents | Predicted Major Product |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-ethoxy-5-fluorothiophenol |

| Nitration | HNO₃, H₂SO₄ | 2-Ethoxy-5-fluoro-4-nitrothiophenol |

| Sulfonation | H₂SO₄, SO₃ | 2-Ethoxy-5-fluoro-4-thiophenol sulfonic acid |

| Lithiation | n-BuLi, then E⁺ | 3-E-2-Ethoxy-5-fluorothiophenol |

| Pd-Coupling | Ar-X, Pd catalyst, base | 2-Ethoxy-5-fluoro-1-(arylthio)benzene |

Influence of the Fluorine Substituent on Reactivity and Selectivity

The fluorine atom at the C5 position exerts a significant influence on the reactivity and selectivity of this compound through a combination of inductive and resonance effects. numberanalytics.comresearchgate.net

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond network. csbsju.edu This inductive effect deactivates the ring towards electrophilic attack, making it less nucleophilic compared to a non-fluorinated analogue. numberanalytics.com This deactivation is most pronounced at the positions closest to the fluorine atom.

Steric Hindrance and Conformational Preferences

The spatial arrangement of the ethoxy and thiol groups on the benzene (B151609) ring of this compound is a critical determinant of its reactivity. The molecule's conformational preferences are dictated by the interplay between electronic effects and steric demands of its substituents.

The primary sources of conformational variability are the rotation around the C(2)-O bond of the ethoxy group and the C(1)-S bond of the thiol group. For the thiol group, the orientation of the S-H bond relative to the plane of the benzene ring is a key feature. Theoretical studies on substituted thiophenols suggest that conformers where the S-H bond is either cis or trans (coplanar) to an adjacent substituent are energetic minima.

In this compound, the ortho positioning of the ethoxy group relative to the thiol group introduces significant steric considerations. The ethoxy group, with its ethyl chain, is moderately bulky. This bulkiness influences the preferred orientation of the thiol group. It is anticipated that the molecule will adopt a conformation that minimizes the steric repulsion between the lone pairs of the sulfur atom, the S-H bond, and the ethyl portion of the ethoxy group. This may result in a higher rotational barrier around the C-S bond compared to an unsubstituted thiophenol. This steric hindrance can impede the approach of bulky reagents to the sulfur atom, thereby influencing its reaction kinetics.

The fluorine atom at the C-5 position is electronically significant due to its high electronegativity, exerting a strong inductive electron-withdrawing effect. However, its steric impact is minimal compared to the ethoxy group. The electronic properties of both the ethoxy (electron-donating by resonance, withdrawing by induction) and fluoro groups modulate the electron density of the aromatic ring and the acidity of the thiol proton, which in turn affects reactivity.

Table 1: Predicted Substituent Effects on this compound

| Substituent | Position | Electronic Effect | Predicted Influence on Conformation & Reactivity |

| Ethoxy (-OCH₂CH₃) | C-2 (ortho) | Resonance: Donating; Inductive: Withdrawing | Exerts steric hindrance on the adjacent thiol group, potentially raising the energy of certain conformers and impeding the approach of large electrophiles. May slightly increase the nucleophilicity of the thiolate anion through resonance. |

| Fluoro (-F) | C-5 (meta) | Inductive: Strongly Withdrawing | Decreases the pKa of the thiol group, making it more acidic. Lowers the electron density of the aromatic ring, slightly reducing the nucleophilicity of the resulting thiolate. |

Mechanistic Investigations of Key Transformations

The most characteristic transformation of this compound involves the reactivity of the thiol group, particularly its S-alkylation. This reaction serves as a prime example to investigate the mechanistic pathways governing the compound's behavior. A representative key transformation is the nucleophilic substitution reaction with an alkyl halide in the presence of a base to form a thioether.

A specific example of this transformation is the reaction of this compound with 2-chloro-N,N-dimethylethanamine. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which can be dissected into two primary steps:

Deprotonation: The reaction is initiated by the deprotonation of the acidic thiol proton by a base, such as sodium hydroxide or potassium carbonate. This acid-base reaction generates the corresponding 2-ethoxy-5-fluorothiophenolate anion. The formation of this anion is crucial as it is a significantly more potent nucleophile than the neutral thiol. The acidity of the thiol is enhanced by the electron-withdrawing fluorine atom.

Nucleophilic Attack: The newly formed thiophenolate anion acts as the nucleophile. Its sulfur atom attacks the electrophilic carbon atom of the alkyl halide (e.g., the carbon bonded to the chlorine in 2-chloro-N,N-dimethylethanamine). This attack occurs in a concerted fashion, where the C-S bond is formed simultaneously as the C-Cl bond is broken. The halide is expelled as a leaving group, resulting in the final thioether product, 2-((2-ethoxy-5-fluorophenyl)thio)-N,N-dimethylethan-1-amine.

The steric hindrance from the ortho-ethoxy group can influence the rate of this Sₙ2 reaction. While the thiophenolate is a strong nucleophile, the ethoxy group may partially shield the sulfur atom, potentially slowing the reaction with sterically demanding electrophiles. However, for a primary alkyl halide like 2-chloro-N,N-dimethylethanamine, this hindrance is generally not sufficient to prevent the reaction from proceeding efficiently.

Table 2: Representative S-Alkylation of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Mechanism |

| This compound | 2-chloro-N,N-dimethylethanamine | Potassium Carbonate | Acetonitrile (B52724) | 2-((2-ethoxy-5-fluorophenyl)thio)-N,N-dimethylethan-1-amine | Sₙ2 |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Ethoxy 5 Fluorothiophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Ethoxy-5-fluorothiophenol, a combination of 1H, 13C, 19F, and 2D NMR experiments offers a complete structural characterization.

1H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the thiol proton.

The ethoxy group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating an ethyl group. chemicalbook.comrsc.org The chemical shifts of the aromatic protons are influenced by the electron-donating ethoxy group, the electron-withdrawing fluorine atom, and the thiol group. These protons will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The thiol (S-H) proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on analogous compounds in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.8 - 7.0 | Doublet of doublets (dd) | JH3-H4 ≈ 8-9, JH3-F ≈ 4-5 |

| H-4 | ~6.7 - 6.9 | Doublet of doublets (dd) | JH4-H3 ≈ 8-9, JH4-F ≈ 8-10 |

| H-6 | ~7.1 - 7.3 | Doublet of doublets (dd) | JH6-F ≈ 2-3, JH6-H4 ≈ 0.5-1 |

| -OCH₂CH₃ | ~4.0 - 4.2 | Quartet (q) | J = 7.0 |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | J = 7.0 |

13C NMR Spectroscopy for Carbon Skeleton Characterization

The carbon attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine (C-4, C-6 and C-3) will show smaller two- and three-bond couplings, respectively. The ethoxy group carbons will have characteristic shifts, with the O-CH₂ carbon appearing further downfield than the CH₃ carbon. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-SH) | ~115 - 120 |

| C-2 (C-OEt) | ~150 - 155 |

| C-3 | ~114 - 118 |

| C-4 | ~110 - 115 |

| C-5 (C-F) | ~158 - 162 (d, ¹JC-F ≈ 240-250 Hz) |

| C-6 | ~118 - 122 |

| -OCH₂CH₃ | ~63 - 65 |

19F NMR Spectroscopy for Fluorine Chemical Environment and Spin-Spin Coupling

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift provides insight into its electronic environment.

This fluorine signal will be split into a multiplet due to coupling with the ortho and meta protons (H-4, H-6, and H-3). The magnitude of the fluorine-proton coupling constants (JH-F) depends on the number of bonds separating the nuclei, with three-bond coupling (³JH-F) typically being larger than four-bond coupling (⁴JH-F). wikipedia.orgucsb.edu

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted data based on analogous compounds, referenced to CFCl₃

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethoxy group, and between adjacent aromatic protons (e.g., H-3 and H-4). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. science.gov This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. For example, the aromatic proton at δ ~7.1-7.3 ppm would show a correlation to the carbon signal at δ ~118-122 ppm, assigning it as C-6/H-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.comscience.gov It is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the CH₂ protons of the ethoxy group would show a correlation to the C-2 carbon, and the aromatic proton H-6 would show a correlation to the C-F carbon (C-5) and the C-SH carbon (C-1), confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This can provide information on the molecule's preferred conformation. A NOESY spectrum could show a correlation between the thiol proton (S-H) and the H-6 proton, or between the ethoxy CH₂ protons and the H-3 proton, depending on the orientation of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy required to excite molecular vibrations, providing a fingerprint of the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups in a molecule. The spectrum displays absorption bands corresponding to the characteristic vibrational frequencies of specific bonds.

The FT-IR spectrum of this compound would confirm the presence of the key functional groups: the thiol (S-H), the aromatic ring, the ether linkage (C-O), and the carbon-fluorine bond (C-F). researchgate.netconicet.gov.ar

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol | S-H stretch | ~2550 - 2600 | Weak |

| Aromatic | C-H stretch | ~3000 - 3100 | Medium-Weak |

| Alkyl | C-H stretch | ~2850 - 2980 | Medium-Strong |

| Aromatic Ring | C=C stretch | ~1580 - 1600 and ~1470-1500 | Medium-Strong |

| Ether | C-O stretch (Aryl-Alkyl) | ~1200 - 1275 | Strong |

Computational and Theoretical Investigations of 2 Ethoxy 5 Fluorothiophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a substituted aromatic thiol like 2-Ethoxy-5-fluorothiophenol, these calculations provide a molecular-level picture of its structure, stability, and electronic character.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is primarily determined by the interplay of the electron-donating ethoxy group (-OCH2CH3) and the electron-withdrawing fluorine atom (-F) on the benzene (B151609) ring, along with the thiol (-SH) group. A comprehensive analysis would involve mapping the electron density distribution to identify regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) would be used to analyze the C-S and S-H bonds. hmdb.canih.gov This analysis provides quantitative measures of the bond strength and type (ionic vs. covalent) through topological descriptors of the electron density. hmdb.canih.gov The presence of the ethoxy group (an ortho-, para-director) and the fluorine atom (an ortho-, para-director with strong inductive withdrawal) at positions 2 and 5 respectively, creates a complex electronic environment that influences the aromatic system and the properties of the thiol group.

Table 1: Representative Calculated Bond Lengths and Angles for this compound

This table presents hypothetical, yet plausible, optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory).

| Parameter | Predicted Value |

| C-S Bond Length | 1.77 Å |

| S-H Bond Length | 1.35 Å |

| C-F Bond Length | 1.36 Å |

| C-O Bond Length | 1.37 Å |

| C-S-H Bond Angle | 99.5° |

| C-C-S Bond Angle | 121.0° |

| C-C-O Bond Angle | 124.5° |

Note: These values are illustrative and based on typical values for substituted thiophenols and are not from a specific calculation on this compound.

Conformational Analysis and Energetics

The flexibility of the ethoxy and thiol groups gives rise to several possible conformers for this compound. The primary conformational variables are the dihedral angles associated with the rotation around the C-S bond (defining thiol rotamers) and the C-O bond of the ethoxy group.

Computational scans of the potential energy surface would reveal the relative energies of these conformers. It is well-established for substituted thiophenols that two primary planar conformers exist, often referred to as cis and trans, based on the orientation of the S-H bond relative to the benzene ring. hmdb.canih.gov The relative stability of these rotamers is influenced by steric and electronic effects of the substituents. hmdb.canih.gov

Furthermore, the potential for intramolecular hydrogen bonding between the thiol hydrogen and the oxygen of the ortho-ethoxy group would be a key area of investigation. Theoretical studies on ortho-substituted thiophenols have explored similar interactions. nist.gov The presence of a weak S-H···O hydrogen bond would stabilize certain conformations and influence the compound's spectroscopic and chemical properties. The energy of such an interaction would be quantified by comparing the energies of the hydrogen-bonded conformer with other non-bonded rotamers.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when compared to a reference compound like tetramethylsilane, provide a theoretical spectrum that can be correlated with experimental data. The electronic environment of each nucleus, as influenced by the ethoxy and fluoro substituents, would lead to a unique set of chemical shifts for the aromatic protons and carbons.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be predicted by calculating the harmonic vibrational frequencies. These calculations help in assigning the vibrational modes observed in experimental spectra. Key vibrational modes would include the S-H stretch, C-S stretch, C-F stretch, and various aromatic C-H and C-C vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| S-H Stretch | ~2580 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 2980 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-F Stretch | ~1250 |

| C-S Stretch | ~700 |

Note: These are representative frequencies based on known ranges for functional groups and are not from a specific calculation on this compound.

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. For a substituted thiophenol, the HOMO is typically localized on the sulfur atom and the aromatic ring. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's ability to act as an electron donor.

LUMO: The LUMO is the orbital that is most likely to accept an electron. The energy of the LUMO (E_LUMO) is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States

DFT is a widely used computational method to explore the mechanisms of chemical reactions. For this compound, DFT studies could elucidate the pathways of reactions such as oxidation of the thiol group, electrophilic aromatic substitution, or its behavior as a radical scavenger. researchgate.net

By mapping the potential energy surface for a given reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy barrier for the reaction, which is directly related to the reaction rate. For instance, studying the hydrogen atom transfer (HAT) from the thiol group to a radical species would provide insight into its antioxidant potential. rsc.org

Molecular Dynamics Simulations

While less common for a single small molecule, Molecular Dynamics (MD) simulations could be applicable for studying the behavior of this compound in a condensed phase, such as in a solvent or interacting with a surface or a biological macromolecule. MD simulations would model the movement of atoms over time, providing a dynamic view of the conformational landscape and intermolecular interactions, such as hydrogen bonding with solvent molecules. This would complement the static picture provided by quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical or biological properties. For analogues of this compound, QSPR studies are instrumental in predicting various properties without the need for extensive experimental synthesis and testing. These models are built upon the principle that the properties of a molecule are a function of its molecular structure. By quantifying structural features using molecular descriptors, it is possible to develop predictive models for properties such as acidity (pKa), antioxidant activity, and toxicity.

The development of a robust QSPR model involves several key steps: the selection of a dataset of analogous compounds, the calculation of a wide range of molecular descriptors for each compound, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical methods, and rigorous validation of the resulting model.

Research Findings in QSPR Modeling of Thiophenol Analogues

Research into the QSPR of thiophenol analogues has revealed significant correlations between their structural attributes and various properties. These studies often categorize substituents based on their electron-donating or electron-withdrawing nature, which is a key factor influencing the reactivity and biological activity of the thiophenol scaffold.

A pivotal aspect of QSPR modeling for thiophenol analogues is the use of electronic, steric, and hydrophobic parameters to describe the influence of different substituents on the benzene ring. One of the most common approaches is the Hansch analysis, which relates biological activity to physicochemical parameters like the Hammett electronic parameter (σ), the hydrophobicity parameter (π), and steric parameters (such as Taft's Es or Verloop's sterimol parameters). iupac.orgslideshare.net

For instance, a study on the cytotoxicity of a series of substituted thiophenols (X-C₆H₄-SH) against rapidly dividing mouse leukemia cells established a QSAR equation that highlights the importance of electronic effects. nih.govacs.org The model demonstrated that electron-releasing substituents, such as alkoxy groups, significantly enhance cytotoxicity. nih.govacs.org The correlation was well-described by the Brown variation of the Hammett constant, σ⁺, which accounts for the resonance effects of the substituents. nih.govacs.org The derived equation was:

log(1/ID₅₀) = -0.93(±0.18)σ⁺ + 0.86(±0.24)I_H + 3.99(±0.13) nih.govacs.org

Where ID₅₀ is the concentration required for 50% inhibition of cell growth, and I_H is an indicator variable for the distinct activity of halogens. nih.govacs.org This model underscores a direct relationship between the electron-donating ability of a substituent and its biological effect. nih.govacs.org

In the context of this compound, the ethoxy group is an electron-donating group, while the fluorine atom is an electron-withdrawing group. QSPR models for analogues would therefore need to carefully consider the interplay of these opposing electronic effects, along with their steric contributions.

Data on Modeled Properties and Descriptors

The properties modeled for thiophenol analogues are diverse and include physicochemical characteristics like the acid dissociation constant (pKa) and biological activities such as antioxidant capacity and toxicity. The selection of descriptors is crucial for the predictive power of the QSPR model. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic influence of substituents and include parameters like the Hammett constants (σ, σ⁺, σ⁻), partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For example, QSPR models have been successfully developed to predict the pKa values of substituted phenols based on partial atomic charges calculated using various quantum mechanical methods. acs.org A similar approach is applicable to thiophenols, which are generally more acidic than their phenol (B47542) counterparts. optibrium.com

Steric Descriptors: These account for the size and shape of the substituents. Examples include Taft's steric parameter (Es) and Verloop's sterimol parameters (L, B1, B5), which describe the length and width of the substituent in different dimensions. rotman-baycrest.on.ca

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is the most commonly used hydrophobic descriptor. rotman-baycrest.on.ca

Topological and Quantum Chemical Descriptors: More advanced models may incorporate a wider range of descriptors derived from the molecular graph or from quantum chemical calculations, such as bond dissociation energies (BDE), dipole moments, and molecular polarizability. researchgate.nettandfonline.com

The following interactive table provides a hypothetical example of data that could be used in a QSPR study for a series of thiophenol analogues, including descriptors and a modeled property (e.g., predicted antioxidant activity).

| Compound Name | Substituent (X) | σ⁺ | L | logP | Predicted Antioxidant Activity (IC₅₀, µM) |

| 4-Methoxythiophenol | 4-OCH₃ | -0.78 | 3.98 | 2.11 | 35.2 |

| 4-Fluorothiophenol (B130044) | 4-F | -0.07 | 3.01 | 2.03 | 78.5 |

| 4-Chlorothiophenol | 4-Cl | 0.11 | 3.52 | 2.65 | 65.1 |

| 4-Cyanothiophenol | 4-CN | 0.66 | 4.11 | 1.89 | 112.8 |

| 4-Nitrothiophenol | 4-NO₂ | 0.79 | 3.44 | 2.18 | 130.4 |

| This compound | 2-OC₂H₅, 5-F | - | - | - | - |

Another crucial property that can be modeled using QSPR is the acidity (pKa) of thiophenols. The pKa value is fundamental to understanding the behavior of these compounds in biological systems, as it determines their ionization state at a given pH. A QSPR model for pKa prediction would typically involve descriptors that reflect the electronic stability of the thiolate anion.

The following interactive table illustrates the kind of data used for building a QSPR model to predict the pKa of substituted thiophenols.

| Compound Name | Substituent (X) | Hammett σ | Calculated Charge on Sulfur | Predicted pKa |

| Thiophenol | H | 0.00 | -0.052 | 6.62 |

| 4-Methylthiophenol | 4-CH₃ | -0.17 | -0.055 | 6.85 |

| 4-Chlorothiophenol | 4-Cl | 0.23 | -0.048 | 6.10 |

| 4-Nitrothiophenol | 4-NO₂ | 0.78 | -0.041 | 4.50 |

| 4-Methoxythiophenol | 4-OCH₃ | -0.27 | -0.058 | 6.95 |

Note: The data in this table is representative and derived from general principles of physical organic chemistry and QSPR studies on related compounds. researchgate.netacs.org

Lack of Specific Research Data Precludes Article on Synthetic Applications of this compound

Despite a comprehensive search of available scientific literature, no specific research findings detailing the use of this compound as a synthetic building block and intermediate for the outlined applications could be located. The requested article, which was to focus exclusively on the role of this compound in the synthesis of various heterocyclic scaffolds, its application in constructing complex molecules, its use in multi-component reactions, and its role in solid-phase synthesis, cannot be generated due to the absence of published data on these specific topics.

Extensive searches were conducted to find information on the application of this compound as a precursor for:

Nitrogen-Containing Heterocycles: Specifically, its role in the synthesis of benzothiazoles, quinolones, and pyrimidines.

Sulfur-Containing Heterocycles: General and specific examples of its use.

Oxygen-Containing Heterocycles: Any documented synthetic routes.

Complex Organic Molecules: Its incorporation as a key building block.

Multi-Component Reactions (MCRs): Its utilization as a reactant in MCRs.

Solid-Phase Synthesis: Its application in the development of novel linkers or protecting group strategies.

The search results yielded general information on the synthesis of these heterocyclic systems using other, unrelated starting materials. There was no mention of this compound being employed in the specific contexts required by the article outline.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict constraints of the provided outline. The available scientific literature does not appear to contain the specific research findings necessary to fulfill the user's request.

Table of Compounds Mentioned

Since no specific reactions or compounds related to the synthetic applications of this compound were found, a table of mentioned compounds cannot be generated.

Applications of 2 Ethoxy 5 Fluorothiophenol As a Synthetic Building Block and Intermediate

Applications in Material Science through Polymerization or Functionalization

While direct, large-scale polymerization of 2-Ethoxy-5-fluorothiophenol into homopolymers is not widely documented in readily available scientific literature, its molecular structure, featuring a reactive thiol group and fluorine and ethoxy substitutions on the aromatic ring, makes it a valuable building block for creating advanced materials through several established chemical pathways. Its primary applications in material science are therefore realized when it is incorporated as a monomer in copolymerizations or used as a functionalizing agent for surfaces and existing polymers.

The presence of the thiol (-SH) group is key to its utility, enabling it to participate in various polymerization and ligation reactions. The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and modified electronic characteristics to the final material. The ethoxy group (-OCH2CH3) can influence solubility and processing characteristics.

Potential Polymerization Reactions

This compound can potentially be used as a monomer or co-monomer in the synthesis of high-performance polymers like poly(thioether)s and poly(phenylene sulfide)s (PPS). These classes of polymers are known for their excellent thermal stability and chemical resistance.

One of the primary methods for creating such polymers is through nucleophilic aromatic substitution (SNAᵣ) reactions. In this type of reaction, the thiolate anion, formed by deprotonating the thiol group of this compound, can act as a nucleophile, displacing a leaving group (typically a halogen) on another aromatic monomer. For instance, it could be copolymerized with an activated dihaloarene to produce a fluorinated poly(aryl thioether). Research on organocatalyzed synthesis of fluorinated poly(aryl thioethers) has shown that silyl-protected dithiols can react efficiently with perfluorinated or highly activated aryl monomers at room temperature, suggesting a potential route for incorporating monomers like this compound. dntb.gov.uanih.gov

Another significant area of application is in thiol-ene polymerization . This "click chemistry" reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an "ene"). wikipedia.org This process is highly efficient, often proceeds rapidly under mild conditions (such as UV initiation), and is not inhibited by oxygen. wikipedia.orgnih.gov this compound could be reacted with multifunctional ene-containing monomers to form cross-linked poly(thioether) networks. Such materials could find use in coatings, adhesives, and optical materials. The synthesis of waterborne thiol-ene polymers has been explored, which could lead to more environmentally friendly coating applications. nih.govacs.org

The table below summarizes potential polymerization reactions involving this compound and the resulting polymer types.

| Polymerization Type | Co-monomer(s) | Resulting Polymer Class | Potential Properties |

| Nucleophilic Aromatic Substitution | Activated Dihaloarenes | Fluorinated Poly(aryl thioether)s | High thermal stability, chemical resistance, low surface energy |

| Thiol-Ene Polymerization | Di- or multi-functional alkenes | Cross-linked Poly(thioether) networks | Optical clarity, good adhesion, tunable mechanical properties |

Functionalization of Surfaces and Polymers

The thiol group of this compound provides a strong anchor point for grafting the molecule onto various surfaces or existing polymer backbones, thereby modifying their properties.

Surface functionalization is a critical application area. Thiol groups are well-known for their ability to form strong bonds with the surfaces of noble metals like gold, silver, and platinum. By immersing a substrate in a solution of this compound, a self-assembled monolayer (SAM) can be formed. The ethoxy and fluoro groups would then constitute the new surface, which could alter properties like wettability, adhesion, and biocompatibility. The introduction of fluorine, in particular, can significantly lower the surface energy, creating hydrophobic and oleophobic surfaces. Studies on the surface modification of cadmium sulfide (B99878) (CdS) quantum dots with fluorinated thiophenols have demonstrated that the fluorine content can influence the solubility and photophysical properties of the nanocrystals. rsc.org

Furthermore, the principles of thiol-ene chemistry can be applied to functionalize polymers that have pendant alkene groups. osti.gov For example, a polymer with vinyl groups along its chain could be modified by reacting it with this compound in the presence of a radical initiator. This would covalently attach the 2-ethoxy-5-fluorophenyl moiety to the polymer, again imparting the specific properties associated with the fluorine and ethoxy groups. This method is versatile for creating functional materials from existing commodity polymers.

The table below outlines potential functionalization applications.

| Application | Substrate/Polymer Type | Method | Resulting Surface/Material Property |

| Surface Modification | Gold, Silver, Platinum surfaces | Self-Assembled Monolayer (SAM) Formation | Hydrophobicity, oleophobicity, altered electronic properties |

| Surface Modification | Cadmium Sulfide (CdS) Quantum Dots | Capping Agent | Modified solubility and photoluminescence |

| Polymer Functionalization | Polymers with pendant alkene groups | Thiol-Ene "Click" Reaction | Increased thermal stability, chemical resistance, modified surface energy |

Synthesis and Exploration of Derivatives and Analogues of 2 Ethoxy 5 Fluorothiophenol

Systematic Variation of the Ethoxy Moiety (e.g., longer alkoxy chains, different ethers)

The ethoxy group at the C2 position of the aromatic ring is a key feature that can be systematically varied to modulate properties such as lipophilicity and steric hindrance. Standard synthetic protocols, like the Williamson ether synthesis, can be employed to introduce a variety of alkoxy groups. This involves the deprotonation of the precursor, 2-hydroxy-5-fluorothiophenol, followed by nucleophilic substitution with an appropriate alkyl halide.

Researchers have explored the synthesis of phenazine (B1670421) derivatives with different alkoxy chains, demonstrating the feasibility of introducing longer chains such as hexyloxy and octyloxy groups. nih.gov While not directly on the 2-ethoxy-5-fluorothiophenol scaffold, these methods are transferable. For instance, the reaction of the corresponding phenol (B47542) with alkyl bromides or iodides in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF, acetone) can yield analogues with longer or branched alkoxy chains.

The synthesis of N-substituted-4-quinolone derivatives has been achieved through the cleavage of an O-methoxy group followed by a series of reactions, indicating that modifications involving alkoxy groups are integral to the synthesis of complex heterocyclic systems. nih.govrsc.org

Table 1: Representative Analogues with Varied Alkoxy Groups This table is illustrative and based on standard synthetic transformations.

| Original Moiety | Modified Moiety | General Reagents | Potential Product Name |

| Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | Methyl iodide, K₂CO₃, Acetone | 2-Methoxy-5-fluorothiophenol |

| Ethoxy (-OCH₂CH₃) | n-Propoxy (-O(CH₂)₂CH₃) | 1-Iodopropane, K₂CO₃, DMF | 5-Fluoro-2-(propoxy)thiophenol |

| Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | 2-Iodopropane, K₂CO₃, DMF | 5-Fluoro-2-isopropoxythiophenol |

| Ethoxy (-OCH₂CH₃) | Benzyloxy (-OCH₂Ph) | Benzyl bromide, K₂CO₃, Acetone | 2-(Benzyloxy)-5-fluorothiophenol |

Derivatization of the Thiol Group into Thioethers, Sulfonamides, and Other Sulfur-Containing Functionalities

The thiol group is a highly versatile functional handle for derivatization due to its nucleophilicity and susceptibility to oxidation.

Thioethers: The conversion of thiols to thioethers (sulfides) is a common and straightforward transformation. organic-chemistry.org This can be achieved through several methods, including:

S-alkylation: Reaction with alkyl halides in the presence of a base. This method is efficient for producing a wide range of alkyl aryl thioethers.

Mitsunobu Reaction: Reaction with an alcohol under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and DEAD or DIAD) allows for the formation of thioethers with inversion of stereochemistry at the alcohol carbon. beilstein-journals.org

Dehydrative Thioetherification: Transition-metal catalyzed reactions of thiols with alcohols can form thioethers, offering an atom-economical route. chemrevlett.com Catalysts like ZnI₂, ZnCl₂, and Ga(OTf)₃ have been shown to be effective for this transformation. chemrevlett.com

Addition to Alkenes: The anti-Markovnikov addition of thiols to alkenes can proceed under catalyst-free conditions in water or with catalysts like CeCl₃ to yield linear thioethers. organic-chemistry.org

Sulfonamides: The synthesis of sulfonamides from thiols typically involves a two-step process. First, the thiol is oxidized to a sulfonyl chloride. This can be accomplished using strong oxidizing agents like chlorine in the presence of water. The resulting 2-ethoxy-5-fluorobenzenesulfonyl chloride can then be reacted with a primary or secondary amine to furnish the corresponding sulfonamide. The synthesis of various sulfonamides from 2-thiouracil-5-sulfonylchloride by reacting it with a range of amines demonstrates a widely applicable methodology. nih.gov

Other Sulfur-Containing Functionalities:

Sulfoxides and Sulfones: The thiol group can be selectively oxidized. Mild oxidation, for instance with hydrogen peroxide in acetic acid, can yield the corresponding sulfoxide (B87167). nih.gov More vigorous oxidation typically leads to the sulfone. The synthesis of ALK inhibitors containing a sulfoxide structure involved the oxidation of thioether intermediates with hydrogen peroxide to yield the desired sulfoxides. nih.gov Similarly, an ethylsulfonylphenyl group was introduced via oxidation of the corresponding sulfide (B99878).

Disulfides: Thiols are readily oxidized to disulfides, often by exposure to air, especially under basic conditions. mdpi.com This dimerization can also be achieved using mild oxidizing agents like iodine.

Table 2: Derivatization of the Thiol Group

| Derivative Type | General Reaction | Reagents |

| Thioether (S-Alkyl) | S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) |

| Thioether (S-Aryl) | Cross-Coupling | Aryl halide, Palladium or Copper catalyst |

| Disulfide | Oxidative Coupling | Air, I₂, or other mild oxidants |

| Sulfoxide | Controlled Oxidation | H₂O₂, m-CPBA (1 equiv.) |

| Sulfone | Strong Oxidation | H₂O₂, KMnO₄, m-CPBA (>2 equiv.) |

| Sulfonamide | Oxidation then Amination | 1. Cl₂/H₂O; 2. Amine (R₂NH) |

Structural Modifications at the Aromatic Ring

Modifying the substitution pattern on the aromatic ring is a powerful strategy to systematically alter the electronic properties and spatial arrangement of the molecule.

The position and number of fluorine substituents significantly influence the molecule's electronic character (pKa, nucleophilicity) and metabolic stability. Synthesizing isomers such as 2-ethoxy-4-fluorothiophenol or 2-ethoxy-6-fluorothiophenol requires starting from the appropriately substituted fluoronitrobenzene or fluorophenol precursors. For example, the synthesis of 2-((2-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione was achieved by reacting lawsone with 2-fluorobenzenethiol, showcasing the use of different fluorothiophenol isomers. frontiersin.org

The introduction of additional fluorine atoms to create polyfluorinated analogues, such as 2-ethoxy-3,5-difluorothiophenol, would similarly rely on the availability of polyfluorinated starting materials. The synthesis of cadmium sulfide nanocrystallites capped with pentafluorothiophenol (B1630374) or 2,3,5,6-tetrafluorothiophenol highlights the use of polyfluorinated thiophenols in materials science. researchgate.net

Introducing other functional groups (e.g., nitro, cyano, alkyl, carboxyl) onto the aromatic ring can further tailor the molecule's properties. These syntheses often begin with a polysubstituted benzene (B151609) ring, which is then elaborated to include the ethoxy and thiol functionalities. For example, in the development of indole (B1671886) derivatives as inhibitors, structural modifications on an aryl ring included introducing chloro, bromo, methoxy, and trifluoromethoxy groups alongside a fluorine atom. sci-hub.se This highlights the synthetic feasibility of adding a variety of substituents to a fluorinated aromatic ring.

Synthesis of Poly-functionalized Analogues for Specific Chemical Purposes

Combining the modifications described above allows for the creation of complex, poly-functionalized analogues designed for specific purposes, such as in medicinal chemistry or materials science. A notable example is the compound [[3-[[4-(2-Ethoxy-4-fluorophenyl)-5-fluoropyrimidin-2-yl]amino]-5-fluorophenyl]methyl-methyl-oxo-λ6-sulfanylidene]cyanamide. nih.gov In this molecule, the core 2-ethoxy-phenyl structure (with fluorine at the 4-position instead of the 5-position) is integrated into a larger, highly functionalized system containing a pyrimidine (B1678525) ring, an additional fluorophenyl group, and a complex sulfoximine (B86345) side chain. The synthesis of such molecules involves multi-step sequences where the pre-functionalized 2-alkoxy-fluorophenyl moiety is coupled with other heterocyclic components.

Another example is seen in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, where a 2-(ethylsulfinyl)-4-fluorophenyl group was incorporated into a complex pyrimidine diamine structure. nih.gov The synthesis started with 2-amino-5-fluorobenzenethiol, which was alkylated, oxidized to the sulfoxide, and then coupled with a trichloropyrimidine. nih.gov These examples demonstrate how the 2-alkoxy-fluorothiophenol scaffold serves as a valuable building block for constructing sophisticated molecular architectures.

Structure-Reactivity Relationship Studies of Analogues

The relationship between the structure of this compound analogues and their chemical reactivity is governed by the electronic and steric effects of the substituents.

Effect of Thiol Derivatization: The reactivity is fundamentally altered by derivatizing the thiol group (Section 7.2). Converting the thiol to a thioether removes its acidic proton and nucleophilic character. Oxidation to a sulfoxide or sulfone introduces electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Effect of Aromatic Substitution: Modifications to the aromatic ring (Section 7.3) have the most significant impact on the electronic properties.

Altering the fluorine position changes its inductive and mesomeric effects on the thiol's acidity. A fluorine atom ortho or para to the thiol group would have a stronger electron-withdrawing effect, increasing the thiol's acidity (lowering its pKa) compared to a meta positioning.

The introduction of additional electron-donating groups (like methyl or methoxy) would decrease the thiol's acidity and activate the ring for electrophilic substitution. Conversely, adding strong electron-withdrawing groups (like nitro or cyano) would significantly increase the thiol's acidity and deactivate the ring towards electrophiles. Structure-activity relationship (SAR) studies on 4-quinolone derivatives have shown that the presence and position of substituents on the aromatic rings are critical for biological potency. rsc.org

Analytical Methodologies for 2 Ethoxy 5 Fluorothiophenol and Its Reaction Progress

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 2-Ethoxy-5-fluorothiophenol from starting materials, byproducts, and impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analytical workflow.

HPLC is a powerful tool for both the quantification and qualification of this compound. Reversed-phase HPLC is commonly the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For compounds with similar structures, such as fluorinated and ethoxy-substituted aromatics, a C18 column is frequently employed. mdpi.comresearchgate.net The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the effective elution of compounds with varying polarities. mdpi.comresearchgate.net Detection is often achieved using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region. For structurally related compounds, detection wavelengths around 214 nm have been reported as effective. researchgate.net The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area from the chromatogram is used for quantitative analysis against a standard curve.

Detailed research findings for analogous compounds demonstrate the utility of HPLC in purifying reaction mixtures and confirming the purity of the final product. For instance, in the synthesis of related fluorinated organic molecules, preparative HPLC with a C18 column and an acetonitrile/water gradient is a standard purification step. mdpi.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Thioethers

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~214 - 254 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient to 40 °C |

Gas chromatography is particularly suited for the analysis of volatile compounds and is an excellent method for monitoring volatile impurities in this compound or for tracking the progress of reactions where volatile products are formed. The choice of column is critical and depends on the polarity of the analytes. A non-polar column, such as one with a dimethylpolysiloxane stationary phase, or a mid-polarity column may be suitable. acs.orgacs.org

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the column by an inert carrier gas, such as helium or hydrogen. The column temperature is often programmed to increase over time, allowing for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity. For definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), which provides mass-to-charge ratio information for the eluted components, allowing for structural elucidation and confirmation of identity. researchgate.net

Table 2: Representative GC Conditions for Aromatic Compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, DB-1) acs.orgacs.org |

| Carrier Gas | Helium or Hydrogen acs.org |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 250-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) and eluting it with an appropriate solvent system (mobile phase), the separation of reactants, intermediates, and products can be visualized.

The choice of eluent, usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the spots on the plate. Visualization is typically achieved under UV light (at 254 nm), where the aromatic rings of the compounds will appear as dark spots. Staining with an agent like potassium permanganate (B83412) can also be used. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The relative mobility of the spots (Rf value) provides a preliminary identification.

Table 3: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) |

| Visualization | UV lamp (254 nm) or chemical staining (e.g., KMnO₄) |

| Application | Monitoring disappearance of reactants and appearance of products |

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods provide a non-destructive way to determine the concentration of this compound and to study the kinetics of its reactions.

UV-Vis spectroscopy is a valuable tool for studying reaction kinetics by monitoring the change in concentration of a UV-active species over time. This compound, with its substituted benzene (B151609) ring, is expected to have a characteristic UV absorption spectrum.

To study the kinetics of a reaction involving this compound, a wavelength at which the reactant or product has a significant and distinct absorbance (λmax) is selected. The absorbance at this wavelength is measured at regular time intervals throughout the reaction. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. Therefore, by tracking the change in absorbance, the change in concentration can be determined, allowing for the calculation of the reaction rate and rate constant. Studies on substituted thiophenols have utilized UV-Vis spectroscopy to investigate their electronic properties and interactions.

Table 4: UV-Vis Spectroscopy Parameters for Kinetic Studies

| Parameter | Description |

|---|---|

| Instrument | UV-Vis Spectrophotometer |

| Solvent | A solvent that dissolves all reaction components and is transparent in the measurement region (e.g., acetonitrile, ethanol) |

| Wavelength | Maximum absorbance wavelength (λmax) of a key reactant or product |

| Measurement Mode | Time-scan or repeated spectral scans |